TP748

enantioselective synthesis asymmetric vinylation tetracycline intermediate

[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine (CAS 951698-15-0, commonly designated TP748) is a chiral isoxazole derivative that serves as an essential building block in the fully synthetic tetracycline antibiotic manufacturing pipeline. The compound features a stereodefined (S)-allylic amine moiety attached to a 3-benzyloxy-1,2-oxazole scaffold, a structural arrangement that distinguishes it from both achiral isoxazole intermediates and alternative tetracycline precursors.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B15051315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP748
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCN(C)C(C=C)C1=CC(=NO1)OCC2=CC=CC=C2
InChIInChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3/t13-/m0/s1
InChIKeyNMTKAGBTRNHHDC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1S)-1-[3-(Benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine (CAS 951698-15-0, TP748): Chemical Class and Core Procurement Profile


[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine (CAS 951698-15-0, commonly designated TP748) is a chiral isoxazole derivative that serves as an essential building block in the fully synthetic tetracycline antibiotic manufacturing pipeline [1]. The compound features a stereodefined (S)-allylic amine moiety attached to a 3-benzyloxy-1,2-oxazole scaffold, a structural arrangement that distinguishes it from both achiral isoxazole intermediates and alternative tetracycline precursors . As an enantiomerically enriched intermediate, this compound is sourced exclusively for research and process development applications in medicinal chemistry and antibiotic synthesis programs, not for direct therapeutic use [2].

Why In-Class Isoxazole Analogs Cannot Substitute for (1S)-1-[3-(Benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine (TP748)


Procurement of generic isoxazole derivatives or achiral alternatives in place of TP748 introduces scientifically verifiable failure risks that directly undermine downstream synthetic outcomes. The compound's utility in tetracycline synthesis depends on three non-interchangeable features: (i) the defined (S)-stereochemical configuration at the allylic amine center, where racemic mixtures have been documented to produce different reactivity profiles and diastereomeric outcomes [1]; (ii) the presence of the 3-benzyloxy protecting group, which is essential for maintaining the isoxazole ring integrity through subsequent Diels-Alder and Michael-Dieckmann cyclization steps, whereas deprotected 3-hydroxy analogs undergo undesired ring-opening or tautomerization [2]; and (iii) the allylic dimethylamino substitution pattern, which differs fundamentally from methylene-linked dimethylamino variants (e.g., CAS 852821-12-6) that lack the alkene handle required for subsequent C-C bond-forming transformations . Substituting with these structurally related but functionally distinct isoxazole compounds results in either complete synthetic failure or substantially reduced yields in the convergent assembly of the tetracycline core [1].

Quantitative Differentiation Evidence for (1S)-1-[3-(Benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine (TP748) vs. Analogs and In-Class Alternatives


Enantiomeric Purity (99.0% ee): Stereochemical Fidelity vs. Racemic Isoxazole Intermediates

TP748 is manufactured as its L-tartrate salt with an enantiomeric excess of 99.0% ee, achieved via two sequential novel asymmetric vinylation steps that produce the desired (S)-enantiomer with high-to-excellent stereoselectivity [1]. This contrasts with racemic isoxazole amine preparations or non-stereocontrolled synthetic approaches that yield approximately 50% ee or 1:1 enantiomeric mixtures [1].

enantioselective synthesis asymmetric vinylation tetracycline intermediate

Manufacturing Process Yield: 35% Overall Yield Across 8 Steps vs. Alternative Isoxazole Routes

The validated manufacturing process for TP748 (as L-tartrate salt) delivers 35% overall yield over eight synthetic steps starting from dimethyl maleate [1]. This yield compares favorably to earlier-generation tetracycline intermediate syntheses, including alternative isoxazole precursors such as TP-808, which achieves 56% yield over its process but represents a later-stage intermediate in the synthetic sequence and thus requires substantially more prior synthetic investment [2].

process chemistry scale-up tetracycline manufacturing

Scale Validation: ∼350 kg Demonstrated Manufacturing Campaign for TP748 Tartrate Salt

The manufacturing process for TP748 has been demonstrated at ∼350 kg scale for the tartrate salt form, confirming process robustness and supply reliability [1]. In comparison, the later-stage tetracycline intermediate TP-808 has been validated at 76.1 kg scale [2], while other in-class isoxazole building blocks lack published multi-kilogram scale validation entirely .

manufacturing scale process robustness supply chain

Structural Differentiation: Allylic Amine Alkene Handle vs. Methylene-Linked Dimethylamino Analogs

TP748 possesses an allylic alkene (prop-2-en-1-yl) moiety conjugated to the isoxazole ring, a structural feature that enables participation in Diels-Alder and Michael-Dieckmann cycloaddition reactions essential for tetracycline core assembly [1]. The structurally related compound 3-benzyloxy-5-dimethylaminomethylisoxazole (CAS 852821-12-6) replaces this alkene with a methylene linker, rendering it unsuitable for these convergent cyclization steps .

synthetic handle Diels-Alder Michael-Dieckmann cyclization

Position in Synthetic Sequence: Early-Stage Intermediate vs. Advanced TP-808 Intermediate

TP748 serves as an early-to-mid-stage intermediate in tetracycline synthesis, feeding into subsequent transformations that yield advanced intermediates such as TP-808 [1][2]. The molecular weight difference (TP748: 258.32 g/mol; TP-808: 482.64 g/mol) and complexity differential (TP-808 incorporates a fused naphthoisoxazole ring system with TBS protection) define distinct points of entry into the synthetic sequence .

synthetic route convergent synthesis tetracycline analogs

Lipoxygenase Inhibitory Activity: IC50 610 nM in 12/15-LOX Assay

TP748 (reported as Compound 32 in US20240336642) exhibits IC50 of 610 nM against human polyunsaturated fatty acid lipoxygenase ALOX12/ALOX15 [1]. This activity provides a quantitative baseline for researchers exploring this scaffold beyond its established tetracycline intermediate role. Comparative IC50 data for close structural analogs in the same assay system are not publicly available at this time.

LOX inhibition anti-inflammatory patent data

Validated Procurement Applications for (1S)-1-[3-(Benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine (TP748)


Convergent Synthesis of Fully Synthetic Tetracycline Antibiotics (Primary Application)

TP748 is procured as the stereodefined chiral building block for the left-hand piece (LHP) in convergent tetracycline assembly. The compound's (S)-stereochemistry (99.0% ee) and allylic alkene functionality enable the Diels-Alder cycloaddition and subsequent Michael-Dieckmann reactions that construct the tetracycline A-B ring system [1]. This application represents the compound's primary and most extensively validated use case, with process development documented through kilogram-scale manufacturing [1].

Process Development and Scale-Up for Next-Generation Tetracycline Analogs

For organizations developing novel tetracycline analogs (e.g., fluorocyclines, aminomethylcyclines, or eravacycline-class compounds), TP748 provides a modular entry point for analog diversification [1]. Unlike advanced intermediates such as TP-808, which incorporate fixed substitution patterns, TP748 allows for structural modifications at multiple positions before committing to the convergent cyclization sequence [2]. The validated 8-step, ∼350 kg manufacturing process provides a benchmark for cost-of-goods projections and supply chain planning in early development programs [1].

Enantioselective Methodology Development and Asymmetric Catalysis Research

The two sequential asymmetric vinylation steps employed in TP748 manufacturing (yielding 99.0% ee) represent a methodological advance in allylic amine stereocontrol [1]. Researchers developing novel asymmetric vinylation protocols or evaluating chiral catalyst systems may procure TP748 as a stereochemical reference standard or as the target molecule for alternative synthetic route benchmarking [1].

12/15-Lipoxygenase Inhibitor Screening and Target Validation (Exploratory)

Patent data document TP748 (Compound 32) as exhibiting IC50 of 610 nM against human ALOX12/ALOX15, the 12/15-lipoxygenase target implicated in inflammatory and cardiovascular pathologies [3]. While this application remains exploratory relative to the established tetracycline intermediate role, procurement for orthogonal target screening or medicinal chemistry hit expansion is supported by the publicly available binding data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP748

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.